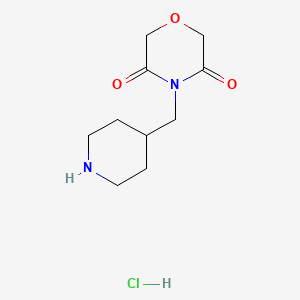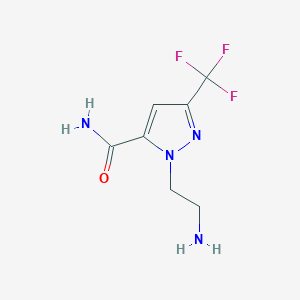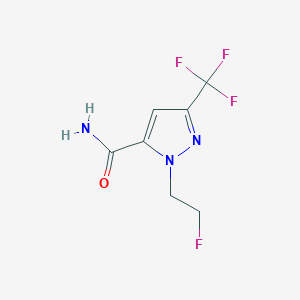
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (FETPC) is an organic compound that belongs to the class of pyrazole carboxamides. It is a colorless solid at room temperature and can be synthesized in a laboratory. FETPC has been studied extensively in scientific research and has been found to have a number of applications in the fields of biochemistry, physiology, and pharmacology. In
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied extensively in scientific research due to its potential applications in biochemistry, physiology, and pharmacology. One of the most notable applications of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its use as an inhibitor of the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other xenobiotics. 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been used in the study of the structure and function of proteins, as well as in the study of the effects of drugs on the body. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been used in the study of the effects of environmental toxins on the body, as well as in the study of the effects of radiation on the body.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is known to interact with the cytochrome P450 enzyme family. 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide binds to the active site of the cytochrome P450 enzyme, which prevents the enzyme from metabolizing drugs and other xenobiotics. This binding can either inhibit or activate the enzyme, depending on the concentration of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide present. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can act as an antioxidant, which can help protect cells from oxidative damage caused by free radicals.
Efectos Bioquímicos Y Fisiológicos
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have found that 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can inhibit the activity of the cytochrome P450 enzyme family, which can lead to a decrease in the metabolism of drugs and other xenobiotics. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been found to have anti-inflammatory and anti-cancer properties, which can help protect cells from damage caused by inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is that it is relatively easy to synthesize in a laboratory. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is that it is relatively expensive, which can limit its use in large scale experiments. Additionally, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be toxic if handled improperly, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. One potential direction is to further study the mechanism of action of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as well as its biochemical and physiological effects. Additionally, further research could be done to study the effects of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide on the metabolism of drugs and other xenobiotics, as well as its potential applications in the treatment of diseases. Additionally, further research could be done to study the potential side effects of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as well as its potential toxicity. Finally, further research could be done to study the potential uses of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N3O/c8-1-2-14-4(6(12)15)3-5(13-14)7(9,10)11/h3H,1-2H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBNMYSHYFOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



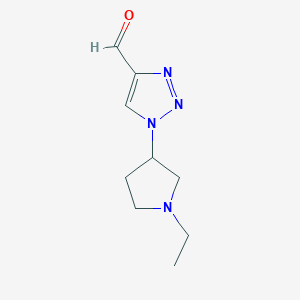
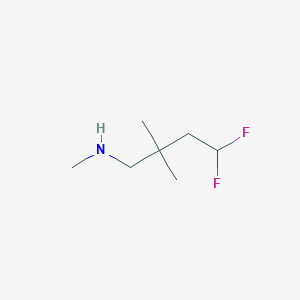
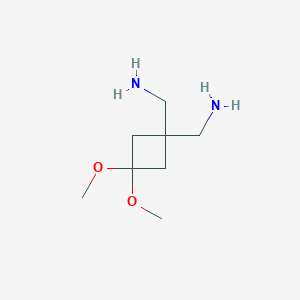
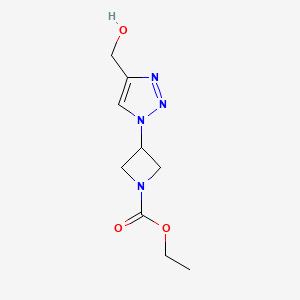
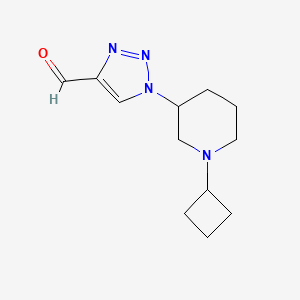
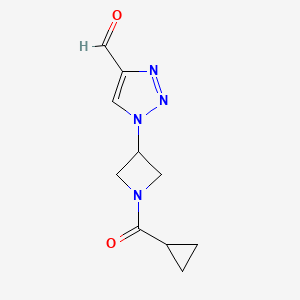
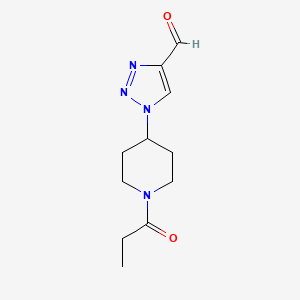
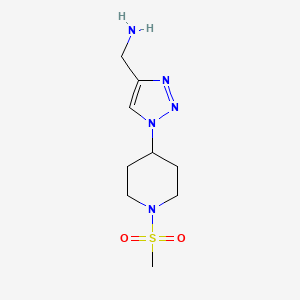
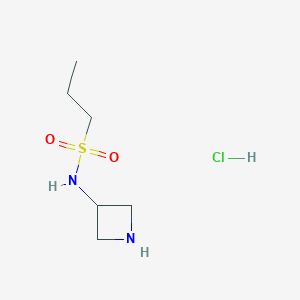
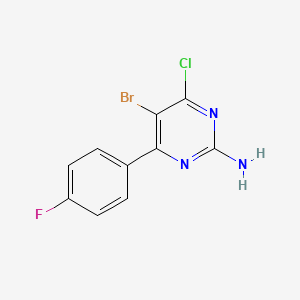

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
